molecular formula C26H25N3O2 B12131199 6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline

6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12131199
M. Wt: 411.5 g/mol
InChI Key: HTFXYQAQKIRXCQ-UHFFFAOYSA-N
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Description

6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce indoloquinoxaline derivatives with different functional groups.

Scientific Research Applications

6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-(3-methoxy-4-propoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

6-[(3-methoxy-4-propoxyphenyl)methyl]-7-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C26H25N3O2/c1-4-14-31-22-13-12-18(15-23(22)30-3)16-29-25-17(2)8-7-9-19(25)24-26(29)28-21-11-6-5-10-20(21)27-24/h5-13,15H,4,14,16H2,1-3H3

InChI Key

HTFXYQAQKIRXCQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C)OC

Origin of Product

United States

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